molecular formula C15H20FN3 B11758798 [(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11758798
M. Wt: 261.34 g/mol
InChI Key: AEJFNPJUIZKGAQ-UHFFFAOYSA-N
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Description

[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like methanol or ethanol. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:

    3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the fluorophenyl group.

    4-fluorophenyl-1H-pyrazole: Contains the fluorophenyl group but lacks the propyl substitution.

    3-methyl-1-propyl-1H-pyrazole: Lacks the fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H20FN3/c1-3-8-19-15(9-12(2)18-19)11-17-10-13-4-6-14(16)7-5-13/h4-7,9,17H,3,8,10-11H2,1-2H3

InChI Key

AEJFNPJUIZKGAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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